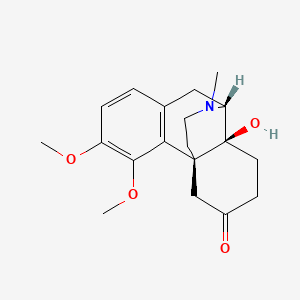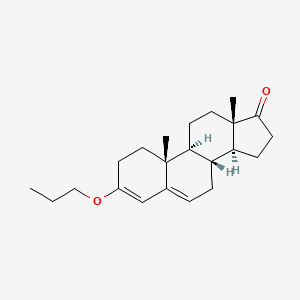
3-Propoxyandrosta-3,5-dien-17-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Propoxyandrosta-3,5-dien-17-one: is a synthetic steroidal compound with the molecular formula C22H32O2 and a molecular weight of 328.488 g/mol . It is a derivative of androsta-3,5-dien-17-one, modified with a propoxy group at the third carbon position. This compound is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propoxyandrosta-3,5-dien-17-one typically involves the alkylation of androsta-3,5-dien-17-one with a propyl halide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which deprotonates the hydroxyl group at the third carbon, allowing the nucleophilic attack on the propyl halide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the molar ratios of reactants. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
化学反应分析
Types of Reactions: 3-Propoxyandrosta-3,5-dien-17-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 3-Propoxyandrosta-3,5-dien-17-one is used as a precursor in the synthesis of other steroidal compounds.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may serve as a tool to investigate steroid hormone pathways and their impact on cell function .
Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in the treatment of hormone-related disorders .
Industry: In the industrial sector, this compound can be used in the production of steroid-based products, including pharmaceuticals and dietary supplements .
作用机制
The mechanism of action of 3-Propoxyandrosta-3,5-dien-17-one involves its interaction with steroid hormone receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing downstream signaling pathways. This modulation can lead to changes in gene expression and cellular responses, contributing to its biological effects .
相似化合物的比较
Androsta-3,5-dien-17-one: The parent compound without the propoxy group.
3-Methoxyandrosta-3,5-dien-17-one: A similar compound with a methoxy group instead of a propoxy group.
3-Ethoxyandrosta-3,5-dien-17-one: A similar compound with an ethoxy group instead of a propoxy group.
Uniqueness: 3-Propoxyandrosta-3,5-dien-17-one is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This modification may enhance its stability, solubility, or interaction with biological targets compared to its analogs .
属性
分子式 |
C22H32O2 |
|---|---|
分子量 |
328.5 g/mol |
IUPAC 名称 |
(8R,9S,10R,13S,14S)-10,13-dimethyl-3-propoxy-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C22H32O2/c1-4-13-24-16-9-11-21(2)15(14-16)5-6-17-18-7-8-20(23)22(18,3)12-10-19(17)21/h5,14,17-19H,4,6-13H2,1-3H3/t17-,18-,19-,21-,22-/m0/s1 |
InChI 键 |
AYSCPAAIQQIKPE-PAPPXSOASA-N |
手性 SMILES |
CCCOC1=CC2=CC[C@H]3[C@@H]4CCC(=O)[C@]4(CC[C@@H]3[C@]2(CC1)C)C |
规范 SMILES |
CCCOC1=CC2=CCC3C4CCC(=O)C4(CCC3C2(CC1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



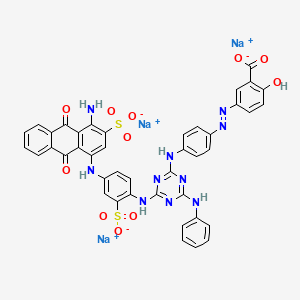
![(S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide](/img/structure/B13414478.png)

![4,4,5,5-Tetramethyl-2-[2-(4-nitrophenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13414492.png)
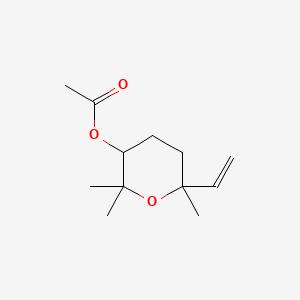

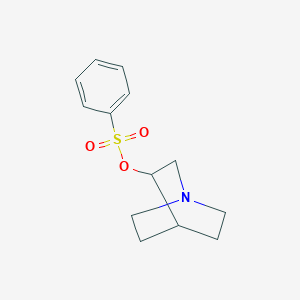

![1-[4-(4-Fluorophenyl)-4-phenylbutyl]piperazine](/img/structure/B13414507.png)
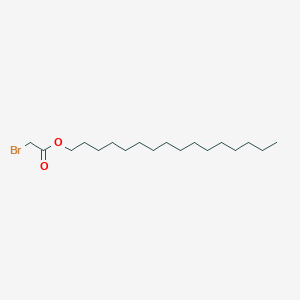
![2-[1-(3-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13414531.png)

